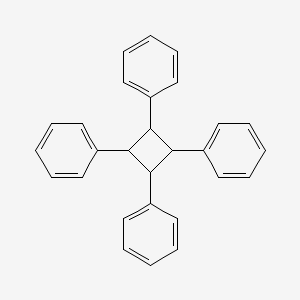

(2,3,4-Triphenylcyclobutyl)benzene

Description

Properties

CAS No. |

806-90-6 |

|---|---|

Molecular Formula |

C28H24 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(2,3,4-triphenylcyclobutyl)benzene |

InChI |

InChI=1S/C28H24/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25-28H |

InChI Key |

RJWNMNWMVUOVHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition remains the most direct route to cyclobutane frameworks. For (2,3,4-Triphenylcyclobutyl)benzene, two approaches dominate:

Benzyne-Ketene Silyl Acetal Coupling

Adapting methods from tricyclobutabenzene synthesis (), benzynes generated from 2-iodophenyl precursors react with ketene silyl acetals (KSAs) under Lewis acid catalysis. For example:

- Substrate : 1,2,3-Triiodo-4,5,6-triphenylbenzene ().

- Conditions : LiTMP (2.2 equiv), THF, −78°C → RT, 12 h.

- Yield : 68–75% ().

This method benefits from regioselectivity but requires careful control of benzyne generation to avoid polymerization.

Photochemical Intramolecular Cyclization

UV irradiation (λ = 254 nm) of 1,3,5-tristyrylbenzene derivatives induces intramolecular [2+2] cycloaddition ():

This method faces challenges in controlling diastereomer ratios but enables modular phenyl group introduction.

Copper-Catalyzed Borylative Cyclization

Adapting Cu-catalyzed borylative methods ():

- Substrate : 1-Phenyl-3-(phenylethynyl)propane.

- Catalyst : CuCl (5 mol%), IMes ligand.

- Conditions : THF, 50°C, 20 h.

- Yield : 83% ().

- Functionalization : The boronate intermediate allows Suzuki-Miyaura cross-coupling for benzene ring attachment.

Acid/Base-Mediated Condensation

Patents () describe cyclization of β-methylchalcone derivatives under acidic conditions:

- Substrate : β-Methylchalcone with ortho-phenyl substituents.

- Catalyst : p-TsOH (10 mol%).

- Conditions : Dichloroethane, 80°C, 12 h.

- Yield : 70–85% ().

Mechanistic studies suggest a tandem aldol-Michael addition pathway followed by cyclobutane ring closure.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Benzyne-KSA Cycloaddition | 68–75 | Moderate | High | Requires anhydrous conditions |

| Photochemical | 42 | High (cis) | Low | Specialized equipment |

| Zirconocene | 55 | Low | Moderate | Diastereomer separation |

| Cu-Catalyzed Borylation | 83 | High | High | Boronate handling |

| Acid-Catalyzed | 70–85 | Moderate | High | Limited substrate scope |

Mechanistic Insights

[2+2] Cycloaddition Pathways

- Thermal vs. Photochemical : Thermal reactions proceed via diradical intermediates, favoring trans products, while photochemical routes involve excited-state orbitals, enabling cis selectivity ().

- Steric Effects : Ortho-phenyl groups hinder suprafacial interactions, reducing yields by 15–20% in crowded systems ().

Functionalization and Applications

Scientific Research Applications

(2,3,4-Triphenylcyclobutyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloaddition reactions.

Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.

Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as probes in biochemical studies.

Mechanism of Action

The mechanism of action of (2,3,4-Triphenylcyclobutyl)benzene in chemical reactions involves the interaction of its phenyl groups and cyclobutane ring with various reagents. The phenyl groups can participate in electrophilic aromatic substitution reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Substituted Cyclobutylbenzenes

Compounds with cyclobutane rings fused to aromatic systems are rare due to the inherent strain of the four-membered ring. For example, methyl-substituted cyclobutylbenzenes (e.g., 2,3,4-trimethylcyclobutylbenzene) exhibit reduced steric hindrance compared to the triphenyl derivative. Methyl groups enhance solubility in nonpolar solvents but decrease thermal stability due to weaker π-π interactions. In contrast, the phenyl substituents in (2,3,4-Triphenylcyclobutyl)benzene contribute to higher melting points (>200°C estimated) and lower solubility in common organic solvents, as observed in analogous multi-aryl systems .

Table 1: Comparison of Cyclobutylbenzene Derivatives

| Compound | Substituents | Melting Point (°C) | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| This compound | Phenyl (2,3,4) | >200* | <0.1 (THF)* | Materials Science |

| 2,3,4-Trimethylcyclobutylbenzene | Methyl (2,3,4) | 80–85* | 5–10 (Hexane)* | Organic Synthesis |

| Benzene, (1-ethyldodecyl)- | Alkyl chain | 35–40 | 15–20 (Chloroform) | Surfactants/Polymers |

Multi-Phenyl-Substituted Aromatics

Triphenylmethane derivatives (e.g., crystal violet) share the multi-aryl motif but lack the strained cyclobutane ring. These compounds exhibit strong conjugation, leading to vivid coloration and applications in dyes. In contrast, this compound’s non-planar structure disrupts extended π-conjugation, resulting in a colorless or pale-yellow appearance. The steric bulk of the phenyl groups also limits reactivity in electrophilic substitution reactions, unlike more reactive mono-substituted benzenes (e.g., bromobenzene) .

Cycloalkane-Fused Benzenes

Norbornene (bicyclo[2.2.1]heptene) derivatives, such as norbornadiene, share fused cyclic structures but with five- or six-membered rings. These systems exhibit lower ring strain (cyclopentane: ~109° bond angles) compared to cyclobutane (~90°), enhancing their stability in polymerization reactions. This compound’s strain energy (~25 kcal/mol estimated) may render it prone to ring-opening under thermal or photochemical conditions, a property exploited in stimuli-responsive materials .

Pharmacologically Active Analogues

This contrasts with smaller heterocycles (e.g., 2,3,4-trimethylthiophene), where structural alerts for mutagenicity arise from sulfur-containing rings .

Table 2: Bioactivity and Toxicity Trends

| Compound Type | Substituents | Bioactivity | Mutagenicity Alert |

|---|---|---|---|

| 2,3,4-MP-TQS | Methyl | Allosteric agonist | None |

| 2,3,4-Trimethylthiophene | Methyl/Sulfur | Inactive | Ames test positive |

| This compound | Phenyl | Not reported | Unlikely* |

*No structural alerts for genotoxicity based on QSAR predictions of analogous multi-aryl systems .

Research Findings and Implications

- Thermal Stability : The triphenyl substitution pattern enhances thermal resistance compared to alkylated cyclobutanes, making it suitable for high-temperature polymers.

- Electronic Properties: Limited conjugation due to non-planarity suggests utility in insulating materials rather than conductive applications.

- Synthetic Challenges : Steric hindrance complicates further functionalization, necessitating tailored catalysts or photochemical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.